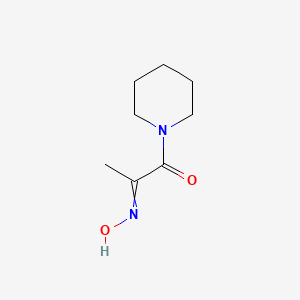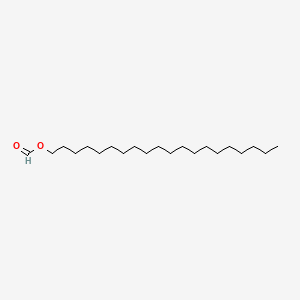
Icosyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icosyl formate: is an organic compound with the chemical formula C21H42O2 It is an ester formed from icosanol and formic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Icosyl formate can be synthesized through the esterification reaction between icosanol and formic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Icosanol+Formic Acid→Icosyl Formate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where icosanol and formic acid are fed into a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and efficiency. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Icosyl formate can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can yield icosanol and formic acid, reversing the esterification process.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Hydroxide ions (OH-), amines (RNH2)
Major Products:
Oxidation: Carboxylic acids
Reduction: Icosanol and formic acid
Substitution: Various substituted esters
Scientific Research Applications
Chemistry: Icosyl formate is used as a reagent in organic synthesis, particularly in the preparation of long-chain esters and other derivatives. Its unique structure makes it valuable in studying esterification and hydrolysis reactions.
Biology: In biological research, this compound can be used to study the effects of long-chain esters on cellular processes and membrane dynamics. Its hydrophobic nature allows it to interact with lipid bilayers, making it a useful tool in membrane biophysics.
Industry: In the industrial sector, this compound is used as a plasticizer and lubricant. Its long carbon chain provides flexibility and reduces friction, making it suitable for various applications in polymer and material science.
Mechanism of Action
The mechanism by which icosyl formate exerts its effects depends on its interaction with other molecules. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of new products. In biological systems, this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets and pathways involved in these processes are primarily related to the ester bond and the long hydrophobic chain of the compound.
Comparison with Similar Compounds
Henicosyl formate (C22H44O2): Similar in structure but with one additional carbon atom in the chain.
Eicosyl acetate (C22H44O2): An ester with an acetate group instead of a formate group.
Docosyl formate (C23H46O2): Another long-chain ester with a slightly longer carbon chain.
Uniqueness: this compound’s unique combination of a long carbon chain and a formate ester group distinguishes it from other similar compounds. This structure imparts specific chemical properties, such as solubility and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
66326-15-6 |
|---|---|
Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
icosyl formate |
InChI |
InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21-22/h21H,2-20H2,1H3 |
InChI Key |
XPSVNIWOCPFNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


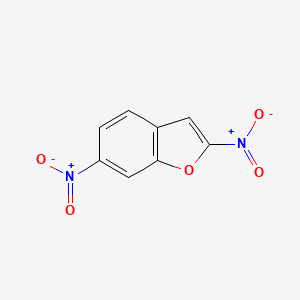
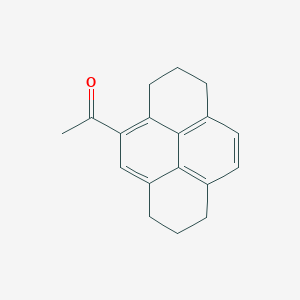

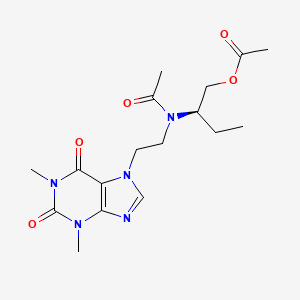
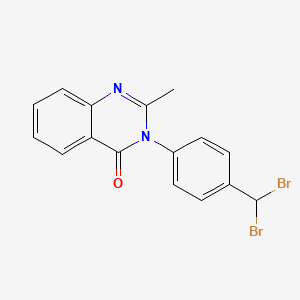
![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
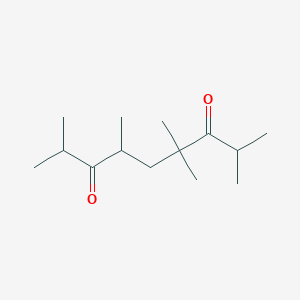
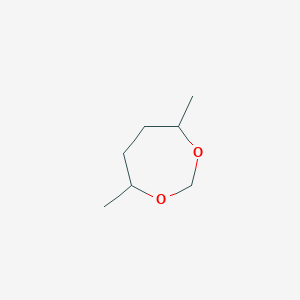

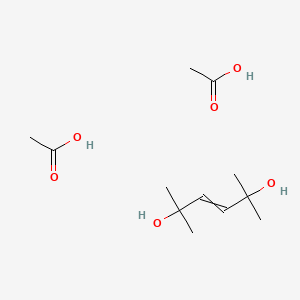
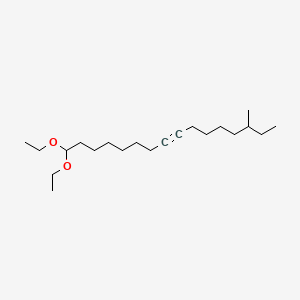
![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)
![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
